![molecular formula C21H35N3O4S B2869210 N-(2-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)-2-丙基戊酰胺 CAS No. 897619-09-9](/img/structure/B2869210.png)
N-(2-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)-2-丙基戊酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of numerous studies. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been extensively studied. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts is a common reaction in the synthesis of piperazine derivatives . Another reaction involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines .科学研究应用
受体拮抗作用和成像应用
N-(2-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)-2-丙基戊酰胺及其衍生物因其在神经病学和药理学领域的潜在应用而被广泛研究,特别是针对受体拮抗作用和成像。一个重要的研究领域涉及哌嗪衍生物作为血清素受体拮抗剂的开发,具体针对 5-HT7 受体。这些化合物已显示出有希望的 IC50 值,表明它们在调节血清素相关功能方面具有潜在功效,这可能对治疗各种神经和精神疾病有影响 (Yoon 等,2008)。
用于 PET 成像的放射性标记化合物
该化合物及其结构相关的类似物已用于开发用于正电子发射断层扫描 (PET) 成像的放射性标记化合物。像 [18F]p-MPPF 这样的化合物已被探索其研究大脑中血清素 1A 受体的能力,为血清素能系统在各种精神和神经系统疾病中的作用提供了见解 (Plenevaux 等,2000)。
腺苷受体拮抗作用
研究还探讨了 1-烷基-8-(哌嗪-1-磺酰基)苯基黄嘌呤作为腺苷 A2B 受体拮抗剂的开发。这些化合物已显示出对 A2B 腺苷受体的亚纳摩尔亲和力和高选择性,突出了它们在研究腺苷相关的生理和病理过程中的潜力 (Borrmann 等,2009)。
结构和化学研究
哌嗪衍生物的结构和化学性质已成为广泛研究的主题。涉及晶体结构分析、赫希菲尔德表面分析和密度泛函理论 (DFT) 计算的研究已进行,以了解这些化合物的分子相互作用和稳定性,这对于它们的药理学应用和开发至关重要 (Kumara 等,2017)。
新型治疗应用
探索新型治疗应用,包括研究选择性血清素受体激动剂用于胃肠道运动性和潜在治疗认知障碍,一直是一个重要的重点。已将 SUVN-502 等化合物确定为认知障碍治疗的临床候选药物,证明了这些化学实体的多样化治疗潜力 (Nirogi 等,2017)。
未来方向
The future directions for research on “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide” and similar compounds could involve further exploration of their therapeutic potential. For example, alpha1-adrenergic receptors, which are known to interact with piperazine derivatives, are a significant target for new drug discovery .
作用机制
Target of Action
The primary targets of this compound are Alpha1-Adrenergic Receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the α1-ARs, and exhibits an affinity in the range from 22 nM to 250 nM . The interaction is likely to involve the compound acting as a ligand for the α1-ARs, leading to changes in the receptor’s activity.
Biochemical Pathways
The compound’s interaction with α1-ARs affects the adrenergic signaling pathway. This pathway plays a crucial role in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s action on α1-ARs could potentially influence these conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile . .
属性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O4S/c1-4-6-18(7-5-2)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)19-8-10-20(28-3)11-9-19/h8-11,18H,4-7,12-17H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPBUSBTTFSNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。